molecular formula C8H11N3O2 B8587557 5-hydroxy-2,2-dimethyl-3,8-dihydroimidazo[1,2-a]pyrimidin-7-one

5-hydroxy-2,2-dimethyl-3,8-dihydroimidazo[1,2-a]pyrimidin-7-one

Cat. No. B8587557
M. Wt: 181.19 g/mol
InChI Key: LCLSCBDBHJAQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08828997B2

Procedure details

The process is carried out according to the procedure described in stage g of Example 1, using 5 g of 4,4-dimethylimidazolidin-2-ylideneamine hydrobromide, 4 ml of diethyl malonate and 2.8 g of sodium methoxide. 4.5 g of 7-hydroxy-2,2-dimethyl-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one are thus obtained in the form of a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
2.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br.[CH3:2][C:3]1([CH3:9])[CH2:7][NH:6][C:5](=[NH:8])[NH:4]1.[C:10](OCC)(=[O:17])[CH2:11][C:12](OCC)=[O:13].C[O-].[Na+]>>[OH:17][C:10]1[N:8]=[C:5]2[NH:4][C:3]([CH3:9])([CH3:2])[CH2:7][N:6]2[C:12](=[O:13])[CH:11]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
Br.CC1(NC(NC1)=N)C
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Three
Name
sodium methoxide
Quantity
2.8 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC=1N=C2N(C(C1)=O)CC(N2)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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